molecular formula C33H48N6O5 B10772786 N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B10772786
M. Wt: 608.8 g/mol
InChI Key: HXLQLJFWNKMGET-KCPQSXFMSA-N
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Description

GB110 is a potent, orally active, and nonpeptidic protease activated receptor 2 (PAR2) agonist. It selectively induces PAR2-mediated intracellular calcium ion release in HT29 cells with an effective concentration (EC50) of 0.28 micromolar . This compound is significant in scientific research due to its ability to modulate PAR2, which plays a crucial role in various physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GB110 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of GB110 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

GB110 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in GB110 and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

GB110 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the mechanisms of PAR2 activation and signaling pathways.

    Biology: Employed in cellular assays to investigate the role of PAR2 in various biological processes, such as inflammation, pain, and cancer.

    Medicine: Explored as a potential therapeutic agent for diseases involving PAR2 dysregulation, such as inflammatory bowel disease, arthritis, and certain types of cancer.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting PAR2.

Mechanism of Action

GB110 exerts its effects by selectively binding to and activating protease activated receptor 2 (PAR2). This activation leads to the release of intracellular calcium ions, which in turn triggers various downstream signaling pathways. The molecular targets and pathways involved include the activation of G-proteins, phospholipase C, and the subsequent production of inositol trisphosphate and diacylglycerol. These signaling molecules play a crucial role in mediating the physiological and pathological effects of PAR2 activation.

Comparison with Similar Compounds

Similar Compounds

    SLIGRL-NH2: A peptide agonist of PAR2, less potent than GB110.

    2f-LIGRLO-NH2: Another peptide agonist of PAR2, with similar potency to GB110.

    Trypsin: A natural protease that activates PAR2, significantly more potent than GB110.

Uniqueness of GB110

GB110 is unique due to its nonpeptidic nature, which provides advantages in terms of stability, oral bioavailability, and ease of synthesis compared to peptide-based agonists. Its selective and potent activation of PAR2 makes it a valuable tool for studying PAR2-related biological processes and developing new therapeutic agents.

Properties

Molecular Formula

C33H48N6O5

Molecular Weight

608.8 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C33H48N6O5/c1-3-22(2)29(38-30(40)27(19-23-8-5-4-6-9-23)37-31(41)28-12-15-36-44-28)32(42)35-21-25-10-7-11-26(18-25)33(43)39-16-13-24(20-34)14-17-39/h7,10-12,15,18,22-24,27,29H,3-6,8-9,13-14,16-17,19-21,34H2,1-2H3,(H,35,42)(H,37,41)(H,38,40)/t22?,27-,29-/m0/s1

InChI Key

HXLQLJFWNKMGET-KCPQSXFMSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)[C@H](CC3CCCCC3)NC(=O)C4=CC=NO4

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)C(CC3CCCCC3)NC(=O)C4=CC=NO4

Origin of Product

United States

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